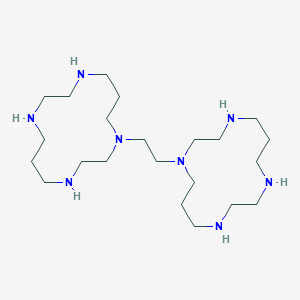
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of nicotinic acid, which can be synthesized from the oxidation of nicotine or from the hydrolysis of nicotinamide. The next step involves the esterification of nicotinic acid with 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethanol under acidic conditions to form the ester. Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and purification systems to ensure the compound is produced in high yield and purity. The reaction conditions would be optimized to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic chemists.
Biology
In biology, nicotinic acid derivatives are known to play a role in cellular metabolism. This compound could be used in studies investigating the metabolic pathways involving nicotinic acid and its derivatives.
Medicine
In medicine, nicotinic acid and its derivatives are known for their role in treating niacin deficiency and related conditions. This compound could potentially be explored for its therapeutic effects in similar contexts.
Industry
In industry, this compound could be used in the production of pharmaceuticals, dietary supplements, or other products that require nicotinic acid derivatives.
作用機序
The mechanism of action of nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride would likely involve its interaction with specific molecular targets in the body. Nicotinic acid is known to bind to G-protein-coupled receptors, leading to various downstream effects. This compound could exert its effects through similar pathways, potentially influencing cellular metabolism and other physiological processes.
類似化合物との比較
Similar Compounds
Nicotinic acid (Niacin): A simpler derivative of nicotinic acid, known for its role in treating niacin deficiency.
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of niacin deficiency and as a dietary supplement.
Nicotinic acid riboside: A more complex derivative, known for its role in cellular metabolism.
Uniqueness
Nicotinic acid, 2-(bis(((alpha,alpha-dimethylphenethyl)methylcarbamoyl)methyl)amino)ethyl ester, hydrochloride is unique due to its complex structure, which allows it to participate in a wider range of chemical reactions compared to simpler nicotinic acid derivatives. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
6022-42-0 |
|---|---|
分子式 |
C34H45ClN4O4 |
分子量 |
609.2 g/mol |
IUPAC名 |
2-[bis[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]ethyl pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C34H44N4O4.ClH/c1-33(2,22-27-14-9-7-10-15-27)36(5)30(39)25-38(20-21-42-32(41)29-18-13-19-35-24-29)26-31(40)37(6)34(3,4)23-28-16-11-8-12-17-28;/h7-19,24H,20-23,25-26H2,1-6H3;1H |
InChIキー |
UMECEKNCJLEMFB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCOC(=O)C2=CN=CC=C2)CC(=O)N(C)C(C)(C)CC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


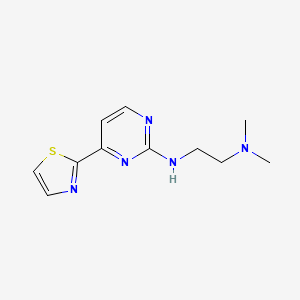

![N-[2-[bis(ethylsulfanyl)methylideneamino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B12794682.png)
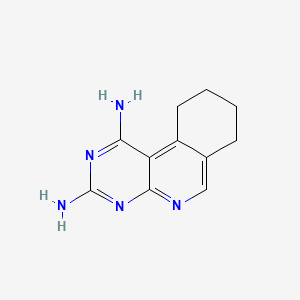





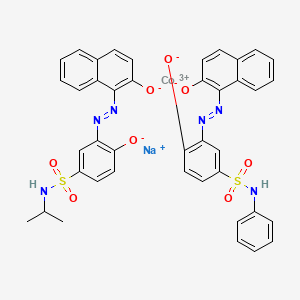
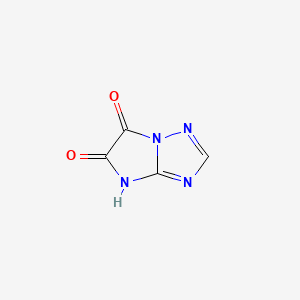
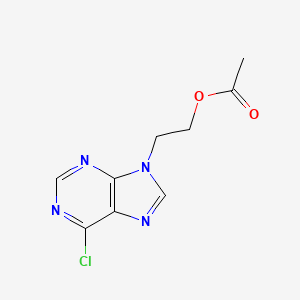
amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)
